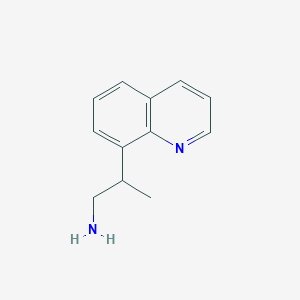

methyl N-(3-pyridinylmethyl)carbamodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

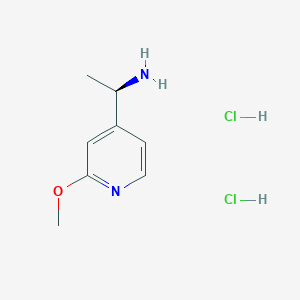

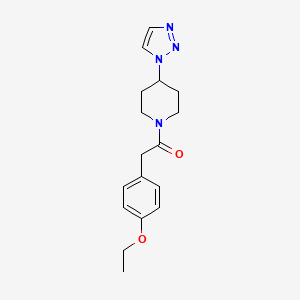

Methyl N-(3-pyridinylmethyl)carbamodithioate is a chemical compound with the molecular formula C8H10N2S2 and a molecular weight of 198.3 .

Synthesis Analysis

Dithiocarbamates, the class of compounds to which this compound belongs, are formed from the reaction of either primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The general method of preparation is called one-pot synthesis .Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C8H10N2S2 .Chemical Reactions Analysis

Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They have wide applications in the fields of accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators .Wissenschaftliche Forschungsanwendungen

Ligand Formation and Complexes

- Methyl N-(3-pyridinylmethyl)carbamodithioate and its derivatives can act as ligands in complex formation. One study demonstrated the formation of complexes with tridentate ligands, where each ligand is coordinated by amido and flanking pyridine groups (Napitupulu et al., 2006).

Synthesis of Highly Functionalized Derivatives

- This compound is used as a scaffold for synthesizing highly functionalized derivatives. For instance, its use in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates its versatility in creating new chemical entities (Ruano et al., 2005).

Catalysis and Reaction Mechanisms

- It plays a role in catalytic reactions, such as the phosphine-catalyzed [4 + 2] annulation process. This method produces highly functionalized tetrahydropyridines, showcasing its importance in synthetic chemistry (Zhu et al., 2003).

Bactericidal Activity

- Certain derivatives of this compound, like N-(3-pyridylmethyl) chitosan derivatives, have been studied for their bactericidal activity. These studies focus on the effects of structural variations on bactericidal efficacy (Sajomsang et al., 2010).

Pyrolysis and Chemical Analysis

- The compound has been utilized in pyrolysis studies, specifically in the analysis of the chemical nature of aquatic humic substances. This highlights its utility in environmental chemistry and analysis (Saiz-Jimenez et al., 1993).

Extraction and Separation Processes

- It is used in the extraction of pyridine-3-carboxylic acid, demonstrating its role in separation processes and industrial applications (Günyeli et al., 2014).

Medicinal Chemistry Applications

- This compound derivatives have been explored in medicinal chemistry for their potential antimalarial and antileukemic activities. These studies showcase its significance in drug discovery and therapeutic applications (Klayman et al., 1983), (Anderson et al., 1988).

Eigenschaften

IUPAC Name |

methyl N-(pyridin-3-ylmethyl)carbamodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S2/c1-12-8(11)10-6-7-3-2-4-9-5-7/h2-5H,6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYLKDVAVXYBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NCC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2633302.png)

![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)

![8-fluoro-4-(2-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2633307.png)

![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)

![2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2633315.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2633318.png)